methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
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Overview
Description
Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.22 g/mol This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the condensation of anthranilic acid with acetic anhydride, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to handle bulk quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzoxazine derivatives.
Scientific Research Applications
Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can be compared with other similar compounds, such as:
- Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate
- Methyl { [3- (2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetate
- Methyl { [3- (2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate
These compounds share structural similarities with this compound but differ in their specific functional groups and properties
Properties
IUPAC Name |
methyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKABAHGNIWBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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